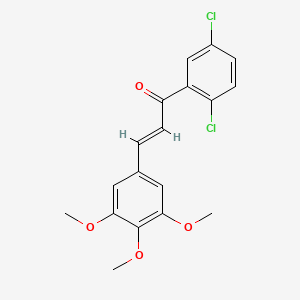

(2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

(2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The applications of this compound can be categorized into several key areas:

Anticancer Activity

Chalcones, including (2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, have been extensively studied for their anticancer properties. They exhibit the ability to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : The compound has been reported to activate caspases and other apoptotic pathways in cancer cells .

Antioxidant Properties

Research indicates that this chalcone exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens:

- Bacterial Inhibition : Studies have shown effectiveness against gram-positive and gram-negative bacteria.

- Antifungal Effects : It has also been tested against various fungal strains, showing potential as an antifungal agent .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies:

- It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its therapeutic potential in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under basic conditions. Modifications to the structure can lead to derivatives with enhanced biological activities.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antioxidant Mechanism

In vitro assays demonstrated that this chalcone effectively scavenged DPPH radicals and reduced oxidative stress markers in cellular models. These findings support its potential use in formulations aimed at reducing oxidative damage.

Case Study 3: Antimicrobial Testing

A comprehensive evaluation against various microbial strains indicated that the compound exhibited potent inhibitory effects on both bacterial and fungal growth. The minimum inhibitory concentrations (MICs) were determined to be within a therapeutically relevant range.

Wirkmechanismus

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is primarily based on its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling molecules such as caspases and Bcl-2 family proteins.

Vergleich Mit ähnlichen Verbindungen

(2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: can be compared with other chalcones and related compounds:

(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Similar structure but with different substitution pattern on the phenyl ring.

(2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Lacks the additional methoxy groups on the trimethoxyphenyl ring.

(2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar but with fewer methoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

The compound (2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

- Molecular Formula : C18H16Cl2O4

- Molecular Weight : 367.23 g/mol

- CAS Number : Not specified in the available data.

This compound features a chalcone backbone characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The dichlorophenyl and trimethoxyphenyl substituents are significant for its biological activity.

1. Anticancer Activity

Recent studies have shown that chalcone derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study reported that the compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

- Research Findings : In vitro assays revealed that this compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .

3. Anti-inflammatory Properties

The anti-inflammatory effects of chalcones are well-documented, and this compound is no exception:

- Experimental Evidence : In a study assessing its anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition was dose-dependent, with notable effects observed at concentrations as low as 10 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular models.

- Inhibition of Enzymatic Activity : Studies indicate that it may inhibit key enzymes involved in inflammation and cancer progression.

Data Summary Table

| Biological Activity | Cell Line/Organism | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Apoptosis induction |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Bacterial growth inhibition |

| Anti-inflammatory | LPS-stimulated Macrophages | 10 µM | Cytokine production reduction |

Eigenschaften

IUPAC Name |

(E)-1-(2,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2O4/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-7-15(21)13-10-12(19)5-6-14(13)20/h4-10H,1-3H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXSZAAFTKGDSJ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.